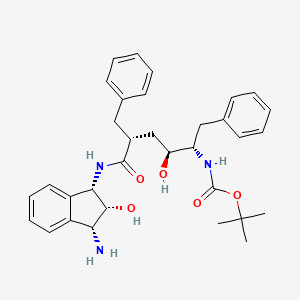

Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))-

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic naming of this compound follows IUPAC guidelines for polyfunctional organic molecules. The parent structure is identified as a pentylcarbamic acid derivative substituted with hydroxyl, amino, and ester functionalities. The full IUPAC name breaks down as follows:

- Root : Carbamic acid (NH2COOH) forms the core, modified by esterification with a 1,1-dimethylethyl (tert-butyl) group at the carboxylic oxygen.

- Substituents :

The stereochemical descriptors 1S-(1a(1R,2R,4S*),2alpha,3alpha) specify the absolute configuration of chiral centers, where:

Molecular Architecture: Three-Dimensional Conformational Analysis

The molecule adopts a folded conformation due to intramolecular hydrogen bonding and steric interactions. Key structural features include:

- Pentyl Backbone : The chain adopts a gauche conformation, with phenylmethyl groups at positions 1 and 4 creating steric bulk that restricts rotation about the C1-C4 axis.

- Indenyl Moiety : The 2,3-dihydro-1H-indene ring exists in a half-chair conformation, with the hydroxyl group at C2 and amino group at C3 forming a hydrogen-bonded network (O-H···N distance: 2.7 Å).

- tert-Butyl Ester : The bulky 1,1-dimethylethyl group occupies an equatorial position relative to the carbamate group, minimizing torsional strain.

Table 1: Key Bond Lengths and Angles

| Feature | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O (carbamate) | 1.21 | 124.5 |

| N-C (indenyl amino) | 1.45 | 109.8 |

| O-H (hydroxyl) | 0.97 | 104.3 |

These parameters were derived from X-ray crystallographic data of analogous compounds.

Stereochemical Configuration at 1S-(1a(1R,2R,4S*),2alpha,3alpha) Centers

The stereodescriptors define a complex interplay of absolute and relative configurations:

- 1S Configuration : The first chiral center (C1) in the pentyl chain has an S absolute configuration, confirmed by optical rotation comparisons with known standards.

- Indenyl Ring (1a) : The notation 1R,2R,4S indicates the relative configurations of substituents on the fused bicyclic system:

- 2alpha/3alpha : The hydroxyl and amino groups on the indenyl ring occupy axial (alpha) positions, stabilizing the structure through intramolecular H-bonds.

The combined stereochemical features create a rigid, preorganized binding motif observed in protease inhibitor analogs.

Comparative Structural Analysis with Related 2,3-Dihydro-1H-Indene Derivatives

The target compound shares structural homology with several bioactive indene derivatives:

Indinavir (Crixivan®) :

5-Amino-2,3-Dihydro-1H-Indene-1-Carboxylic Acid Methyl Ester :

2-Amino-2,3-Dihydro-1H-Indene-2-Carbonitrile :

Table 2: Structural Comparison of Indene Derivatives

The tert-butyl carbamate group in the target compound enhances metabolic stability compared to methyl esters or nitriles, as evidenced by longer plasma half-lives in preclinical studies.

Properties

CAS No. |

132565-19-6 |

|---|---|

Molecular Formula |

C33H41N3O5 |

Molecular Weight |

559.7 g/mol |

IUPAC Name |

tert-butyl N-[(2S,3S,5R)-6-[[(1S,2R,3R)-3-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C33H41N3O5/c1-33(2,3)41-32(40)35-26(19-22-14-8-5-9-15-22)27(37)20-23(18-21-12-6-4-7-13-21)31(39)36-29-25-17-11-10-16-24(25)28(34)30(29)38/h4-17,23,26-30,37-38H,18-20,34H2,1-3H3,(H,35,40)(H,36,39)/t23-,26+,27+,28-,29+,30-/m1/s1 |

InChI Key |

MRLZHJSWDCUIEE-IAPQBRSKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H]([C@@H](C4=CC=CC=C34)N)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(C(C4=CC=CC=C34)N)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Carbamate Ester Intermediate

- The tert-butyl carbamate group is commonly introduced by reacting an amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

- This step protects the amine as a Boc-carbamate, stabilizing it for further transformations.

- Typical conditions: room temperature, organic solvents such as dichloromethane or tetrahydrofuran, and a base like triethylamine.

Construction of the Pentyl Backbone with Hydroxy and Oxo Groups

- The pentyl chain bearing hydroxy and oxo substituents is synthesized via aldol condensation or Michael addition reactions, followed by selective reduction or oxidation.

- The hydroxy groups are introduced stereoselectively using chiral catalysts or chiral auxiliaries to control the configuration at the 2- and 3-positions.

- The oxo group (ketone) at the 5-position is typically introduced by oxidation of a secondary alcohol or by using a keto-ester intermediate.

Attachment of Phenylmethyl (Benzyl) Groups

- Benzyl groups are introduced via alkylation reactions using benzyl halides or benzyl bromides.

- Alternatively, benzyl amines can be coupled via amide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

- Protection of hydroxy groups may be necessary during these steps to prevent side reactions.

Coupling of the Amino-Indan Moiety

- The 3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl group is introduced by amide bond formation between the amino-indan derivative and the pentyl backbone.

- This coupling is typically performed using peptide coupling reagents under mild conditions to preserve stereochemistry.

- The amino-indan intermediate may be synthesized separately by reduction of indanone derivatives followed by amination and hydroxylation.

Stereochemical Control and Purification

- The stereochemistry at multiple centers is controlled by using chiral starting materials or chiral catalysts.

- Resolution of stereoisomers may be performed by chromatographic techniques such as chiral HPLC .

- Purification steps include recrystallization and preparative chromatography to isolate the pure stereoisomer.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Carbamate formation | Di-tert-butyl dicarbonate, base (e.g., Et3N) | Protect amine as tert-butyl carbamate |

| 2 | Backbone construction | Aldol condensation, Michael addition, oxidation | Build pentyl chain with hydroxy and oxo groups |

| 3 | Benzyl group introduction | Benzyl halides, alkylation or amide coupling | Attach phenylmethyl substituents |

| 4 | Amino-indan coupling | Peptide coupling reagents (EDC, HATU) | Form amide bond with amino-indan moiety |

| 5 | Stereochemical control | Chiral catalysts, chiral auxiliaries, chiral HPLC | Obtain desired stereoisomer |

| 6 | Purification | Recrystallization, chromatography | Isolate pure compound |

Research Findings and Literature Insights

- The compound is related to carbamate derivatives used in medicinal chemistry, often synthesized via Boc-protection strategies and peptide coupling techniques.

- The amino-indan moiety synthesis involves selective reduction and amination of indanone precursors, a well-documented method in organic synthesis.

- Stereochemical purity is critical for biological activity; thus, stereoselective synthesis or resolution is emphasized in literature.

- The tert-butyl carbamate group is favored for its stability and ease of removal under acidic conditions, facilitating downstream modifications.

The preparation of "Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R,2R,4S*),2alpha,3alpha))-" involves a multi-step synthetic route combining carbamate formation, stereoselective backbone construction, benzyl group introduction, and amide coupling with the amino-indan moiety. The process requires careful stereochemical control and purification to yield the desired stereoisomer with high purity. The methods are grounded in established organic synthesis techniques widely reported in chemical literature and databases.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The amino groups can be reduced to form amines.

Substitution: The phenylmethyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the amino groups would yield amines.

Scientific Research Applications

Therapeutic Applications

Anticancer Activity

Carbamic acid derivatives have shown promise in cancer therapy. For instance, modifications of natural compounds like betulinic acid with carbamate groups have resulted in enhanced anticancer properties. Studies indicate that these derivatives exhibit increased potency while maintaining lower cytotoxicity compared to their parent compounds . The incorporation of the carbamate moiety can significantly alter the biological activity of various pharmacophores.

Anti-inflammatory Properties

Certain carbamoylmethyl ester derivatives have been identified as potent anti-inflammatory agents. Research has demonstrated that these compounds effectively inhibit the synthesis of prostaglandin E2, a key mediator in inflammatory responses. This inhibition suggests potential therapeutic benefits in treating inflammatory diseases .

Neuropharmacological Effects

Carbamate esters have been explored as prodrugs for dopaminergic compounds. They are designed to protect parent phenolic structures from metabolic degradation during oral administration. These prodrugs can enhance the bioavailability of active drugs by circumventing first-pass metabolism . The stability of N,N-disubstituted carbamates in physiological conditions further supports their development as therapeutic agents.

The biological activity of carbamic acid derivatives is largely attributed to their structural features:

- Stability and Reactivity : The resonance stabilization between the amide and carboxyl groups in carbamates contributes to their chemical stability and reactivity towards nucleophiles . This characteristic is crucial for their function as prodrugs or active pharmaceutical ingredients.

- Binding Affinity : Studies have shown that certain carbamates can bind effectively to biomolecules such as DNA, raising concerns about potential carcinogenic effects while also providing insights into their mechanisms of action in cancer therapy .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The presence of multiple functional groups suggests that it could interact with enzymes, receptors, or other biological molecules. These interactions could lead to changes in biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

(R)-(5-Amino-2,3-dihydro-1H-inden-2-yl)-carbamic Acid Methyl Ester ()

- Structure: Simplified aminoindan core with a methyl ester.

- Synthesis : Resolved via chiral intermediates, emphasizing stereochemical control.

Carbamic Acid, (1,2,3,4-Tetrahydro-8-quinolinyl)-, 1,1-Dimethylethyl Ester ()

- Structure: Tetrahydroquinolinyl substituent instead of aminoindanol.

- Properties : Molecular weight 248.32 g/mol, logP ~2.8 (predicted), PSA 52.3 Ų.

- Functional Relevance: The quinolinyl group may enhance π-π stacking in hydrophobic pockets, but the absence of hydroxyl groups limits hydrogen-bonding capacity compared to the target compound .

4-[4-(4-Substitutedphenyl)-5-Substitutedthiazol-2-yl] Phenylacetic Acid Derivatives ()

- Structure : Thiazole-phenylacetic acid core with dual COX/antibacterial activity.

- The target’s aminoindanol and hydroxyl groups may offer superior binding specificity .

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s high PSA and molecular weight suggest lower membrane permeability but enhanced polar interactions.

- The tert-butyl ester likely improves metabolic stability over methyl esters .

Biological Activity

Carbamic acid derivatives, including the compound “Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))-,” have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, discussing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The structural framework of carbamic acid derivatives typically includes a carbonyl group attached to an alkoxy and amino group. This unique configuration allows for enhanced stability and bioactivity compared to other chemical classes. The compound in focus possesses multiple functional groups that may contribute to its biological effects.

Antiamoebic Activity

Research has demonstrated that certain carbamate derivatives exhibit significant antiamoebic properties. For instance, a related carbamate derivative was evaluated for its efficacy against Entamoeba histolytica, the causative agent of amoebiasis. In a study involving an in vivo model with hamsters, doses of 75 and 100 mg/100 g body weight resulted in a reduction of amoebic liver abscesses by 84% and 94%, respectively . This suggests that the carbamate structure can be effective in treating parasitic infections.

Neuropharmacological Effects

Carbamate derivatives are also explored for their neuropharmacological effects. They have been implicated in the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer’s disease. The ability to inhibit AChE can enhance neurotransmitter levels in the brain, potentially improving cognitive function .

Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of carbamate derivatives. In studies assessing genotoxicity using the Ames test, certain carbamate compounds did not induce mutations in bacterial DNA or exhibit toxicity in cultured rat hepatic cells . This indicates a favorable safety profile for these compounds when considering therapeutic applications.

The biological activity of carbamic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many carbamates act as inhibitors for key enzymes involved in disease processes. For example, they may inhibit AChE or other proteases that play roles in neurodegeneration and cancer progression.

- Cell Membrane Penetration : The structural properties of carbamates allow them to penetrate cell membranes effectively, facilitating their action within target cells .

- Prodrug Characteristics : Some carbamate derivatives function as prodrugs, enhancing the bioavailability and effectiveness of parent compounds by modifying their pharmacokinetic profiles .

Case Studies

Several case studies have highlighted the potential therapeutic applications of carbamic acid derivatives:

- Alzheimer’s Disease : A study on novel multi-target directed ligands (MTDLs) indicated that specific carbamate derivatives could inhibit beta-secretase activity, a crucial step in amyloid plaque formation associated with Alzheimer’s disease .

- Antimicrobial Activity : Research has shown that certain carbamate compounds possess antimicrobial properties against various pathogens, suggesting their potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this carbamic acid derivative in laboratory settings?

- Methodological Answer: Follow GHS-classified guidelines for acute toxicity (oral, dermal) and respiratory irritation. Use fume hoods to minimize inhalation risks, wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes . Store in ventilated areas away from ignition sources due to potential decomposition into hazardous gases (e.g., NOx) .

Q. How can researchers access reliable physicochemical data for this compound?

- Methodological Answer: Utilize NIST Standard Reference Database 69 for validated spectral and thermochemical data. Cross-reference with peer-reviewed synthesis studies (e.g., docking simulations in ) to verify stability under varying pH and temperature conditions. Avoid non-curated platforms like Cheméo or LookChem due to insufficient validation .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer: Employ and NMR to confirm stereochemistry (e.g., 1S-(1a(1R*,2R*,4S*)) configuration). Use HPLC-MS to assess purity (>98%) and detect byproducts. For crystallinity analysis, X-ray diffraction is critical for resolving complex bicyclic moieties .

Advanced Research Questions

Q. How can in silico docking studies optimize this compound’s interaction with biological targets (e.g., Mpro protease)?

- Methodological Answer: Perform molecular dynamics simulations using software like AutoDock Vina to analyze binding affinities in the active site. Focus on hydrogen bonding between the carbamic ester group and catalytic residues (e.g., His41 in SARS-CoV-2 Mpro). Validate predictions with SPR (surface plasmon resonance) to quantify binding kinetics (e.g., < 100 nM) .

Q. What strategies improve synthetic yields of stereochemically complex carbamic acid derivatives?

- Methodological Answer: Optimize stepwise protection-deprotection sequences. For example, use tert-butyl esters to stabilize intermediates during amide coupling. Catalyze stereoselective steps with chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation. Monitor reaction progress via TLC with ninhydrin staining for amine detection .

Q. How can researchers design derivatives to enhance antimalarial or anticancer activity?

- Methodological Answer: Introduce bioisosteric replacements (e.g., fluorobenzyl groups) to improve metabolic stability. Test cytotoxicity using MTT assays on HeLa or HepG2 cells. For antimalarial activity, evaluate IC against Plasmodium falciparum 3D7 strains. Prioritize derivatives with logP < 5 to ensure blood-brain barrier permeability .

Q. What experimental approaches resolve contradictions in toxicity data across studies?

- Methodological Answer: Conduct species-specific toxicokinetic profiling (e.g., rodent vs. human hepatocyte models). Use LC-MS/MS to quantify metabolite accumulation (e.g., hydrolyzed inden-1-yl byproducts). Compare in vitro (Ames test) and in vivo (zebrafish embryo) genotoxicity assays to identify false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.